molecular formula C11H14O2 B6358597 2-Ethoxy-4,5-dimethylbenzaldehyde CAS No. 883536-34-3

2-Ethoxy-4,5-dimethylbenzaldehyde

Cat. No.: B6358597
CAS No.: 883536-34-3
M. Wt: 178.23 g/mol
InChI Key: HRKBIAVYAFTAKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dimethylbenzaldehyde typically involves the ethylation of 4,5-dimethylbenzaldehyde. This can be achieved through a Friedel-Crafts alkylation reaction, where 4,5-dimethylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4,5-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,5-dimethylbenzaldehyde is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-ethoxy-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-9(3)8(2)5-10(11)7-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKBIAVYAFTAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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